Sodium N-palmitoyl-L-serinate
Overview
Description
Sodium N-palmitoyl-L-serinate (NaPMS) is an important surfactant that has been used in a variety of scientific research applications. It is a biocompatible, non-ionic surfactant that is composed of sodium and palmitic acid esterified with L-serine. NaPMS is known for its ability to form stable emulsions and is used in a variety of lab experiments due to its unique properties.
Scientific Research Applications
Anti-Aging and Skin Care Applications
One notable application of palmitoyl peptides, closely related to Sodium N-palmitoyl-L-serinate, is in anti-aging and skin care. A study by Robinson et al. (2005) highlights the effectiveness of palmitoyl pentapeptide in improving the appearance of photoaged human facial skin. This peptide, designed for topical use, stimulates collagen production, offering significant anti-wrinkle benefits without adverse effects (Robinson et al., 2005).
Role in Sphingolipid Biosynthesis
Sodium N-palmitoyl-L-serinate is structurally related to compounds involved in sphingolipid biosynthesis. Serine palmitoyltransferase (SPT), for instance, catalyzes the first step in sphingolipid biosynthesis, combining L-serine with palmitoyl-CoA. Research by Ikushiro et al. (2009) provides structural insights into SPT's enzymatic mechanism, offering a basis for understanding how Sodium N-palmitoyl-L-serinate and similar compounds might interact with or influence this pathway (Ikushiro et al., 2009).
Enhancement of Sensing Technologies
The development of sensitive analytical methods for detecting specific compounds in complex matrices is another area where Sodium N-palmitoyl-L-serinate derivatives could be relevant. For instance, Han et al. (2017) explored silver nanorod array SERS substrates for the quantification of sodium saccharin in soft drinks. Although not directly related, the principles of enhancing detection sensitivity through chemical modifications could be applicable to Sodium N-palmitoyl-L-serinate in the context of biosensing or chemical analysis (Han et al., 2017).
Applications in Food Science
The chemical analysis of food is a critical area where Sodium N-palmitoyl-L-serinate could find application, particularly in the enhancement of Raman spectroscopy for detecting food additives and contaminants. Zheng & He (2014) review the use of SERS in food science, illustrating the potential for Sodium N-palmitoyl-L-serinate derivatives to play a role in developing new analytical methods for food safety and quality assessment (Zheng & He, 2014).
Anti-inflammatory and Antioxidant Properties
Saturnino et al. (2017) explore the anti-inflammatory and antioxidant properties of N-palmitoyl-ethanolamine (PEA) and its derivatives, highlighting the potential therapeutic applications of these compounds. While the focus is on PEA, the structural similarity to Sodium N-palmitoyl-L-serinate suggests possible research avenues for investigating its anti-inflammatory and antioxidant effects (Saturnino et al., 2017).
properties
IUPAC Name |
sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKJRANXQGSEK-LMOVPXPDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207430 | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium N-palmitoyl-L-serinate | |
CAS RN |
58725-46-5 | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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